Tetrahydrofuran-2-amine

Beschreibung

BenchChem offers high-quality Tetrahydrofuran-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuran-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

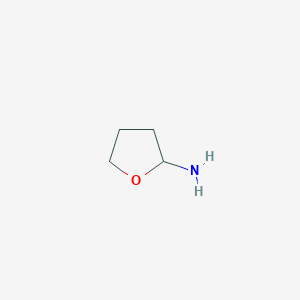

Structure

3D Structure

Eigenschaften

CAS-Nummer |

127662-20-8 |

|---|---|

Molekularformel |

C4H9NO |

Molekulargewicht |

87.12 g/mol |

IUPAC-Name |

oxolan-2-amine |

InChI |

InChI=1S/C4H9NO/c5-4-2-1-3-6-4/h4H,1-3,5H2 |

InChI-Schlüssel |

KQOATKAFTRNONV-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)N |

Kanonische SMILES |

C1CC(OC1)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to Tetrahydrofuran-2-amine in Modern Drug Discovery

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the focus has increasingly shifted towards molecules that occupy three-dimensional chemical space. Saturated heterocyclic scaffolds, such as tetrahydrofuran, have emerged as valuable building blocks, offering improved physicochemical properties and novel intellectual property opportunities.[1] Among these, Tetrahydrofuran-2-amine, also known as oxolan-2-amine, represents a particularly intriguing and versatile scaffold. Its unique combination of a polar cyclic ether and a reactive primary amine group provides a rich platform for the synthesis of diverse and complex molecules with significant therapeutic potential.

This guide provides an in-depth technical overview of Tetrahydrofuran-2-amine, designed for researchers, scientists, and professionals in drug development. We will explore its synthesis, key physicochemical properties, and its burgeoning role as a strategic building block in the design and synthesis of novel therapeutics.

Synthesis of Tetrahydrofuran-2-amine: A Focus on Reductive Amination

The most direct and industrially scalable approach to the synthesis of Tetrahydrofuran-2-amine is the reductive amination of 2-hydroxytetrahydrofuran, the cyclic hemiacetal of 4-hydroxybutanal. This one-pot reaction involves the condensation of the hemiacetal with an amine source, typically ammonia, to form an imine or enamine intermediate, which is then reduced in situ to the desired primary amine.[2]

Causality in Experimental Design for Reductive Amination

The success of the reductive amination of 2-hydroxytetrahydrofuran hinges on a delicate balance of reaction conditions. The choice of reducing agent, catalyst, solvent, and reaction parameters is critical to maximizing the yield of the desired primary amine while minimizing side reactions.

Choice of Reducing Agent: Mild reducing agents are generally preferred to selectively reduce the imine intermediate without affecting the carbonyl precursor. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently employed due to their chemoselectivity for iminium ions over ketones and aldehydes.[3]

Catalysis: The reaction can be catalyzed by a variety of heterogeneous or homogeneous catalysts. Nickel-based catalysts, such as Raney nickel, have demonstrated efficacy in the reductive amination of furan derivatives.[4] The choice of catalyst can influence the reaction's efficiency and selectivity.

Solvent System: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction equilibrium. Alcohols, such as methanol or ethanol, are common choices. In some cases, the use of co-solvents or aqueous ammonia can be beneficial.[5]

Control of pH: Maintaining a slightly acidic pH (around 5-6) is often necessary to facilitate imine formation without causing significant decomposition of the starting material or the reducing agent.[3]

Experimental Protocol: Reductive Amination of 2-Hydroxytetrahydrofuran

The following protocol describes a representative procedure for the synthesis of Tetrahydrofuran-2-amine via reductive amination. This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

2-Hydroxytetrahydrofuran

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium cyanoborohydride (NaBH3CN)

-

Glacial acetic acid

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-hydroxytetrahydrofuran in methanol, add a solution of ammonia in methanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for a designated period to allow for imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Tetrahydrofuran-2-amine.

-

The crude product may be purified by distillation or column chromatography.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Tetrahydrofuran-2-amine is essential for its effective application in synthesis.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H9NO | [6] |

| Molecular Weight | 87.12 g/mol | [6] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not explicitly reported, but expected to be higher than tetrahydrofuran (66 °C) | [7] |

| Solubility | Expected to be soluble in water and polar organic solvents |

Spectroscopic Data

¹H NMR Spectroscopy:

-

δ 3.5-4.0 ppm (m, 2H): Protons on the carbon adjacent to the oxygen (C5-H).

-

δ 3.0-3.5 ppm (m, 1H): Proton on the carbon bearing the amino group (C2-H).

-

δ 1.5-2.0 ppm (m, 4H): Protons on the C3 and C4 carbons.

-

δ 1.0-2.0 ppm (br s, 2H): Protons of the amine group (NH2). The chemical shift of these protons is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy:

-

δ 70-80 ppm: Carbon bearing the amino group (C2).

-

δ 65-75 ppm: Carbon adjacent to the oxygen (C5).

-

δ 25-35 ppm: Carbons at the C3 and C4 positions.

Infrared (IR) Spectroscopy:

-

3300-3400 cm⁻¹ (m, two bands): N-H stretching vibrations of the primary amine.

-

2850-2960 cm⁻¹ (s): C-H stretching vibrations.

-

1590-1650 cm⁻¹ (m): N-H bending (scissoring) vibration.

-

1050-1150 cm⁻¹ (s): C-O-C stretching vibration of the ether.

Mass Spectrometry (MS):

-

[M]+: The molecular ion peak is expected at m/z = 87.

-

Fragmentation: Common fragmentation patterns would involve the loss of the amino group and ring cleavage.

Reactivity and Stability

-

Basicity: The primary amine group imparts basic properties to the molecule. The pKa of the conjugate acid is expected to be in the range of typical primary amines. The basicity can be influenced by the solvent.[8]

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes Tetrahydrofuran-2-amine a competent nucleophile, capable of participating in a wide range of reactions, including acylation, alkylation, and condensation reactions. The nucleophilicity of amines is generally correlated with their basicity, though steric factors can play a significant role.[9]

-

Stability: As a cyclic ether, the tetrahydrofuran ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strong acidic conditions.[10] The amine functionality can be sensitive to oxidation.

Applications in Drug Development: A Scaffold for Innovation

The Tetrahydrofuran-2-amine scaffold is a valuable building block in medicinal chemistry due to its ability to introduce desirable physicochemical properties and to serve as a handle for further chemical modifications. The tetrahydrofuran motif is found in a number of FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic profile.[11][12]

Role as a Chiral Building Block

The C2 position of Tetrahydrofuran-2-amine is a stereocenter, making it a valuable chiral building block for the asymmetric synthesis of drug candidates. The use of enantiomerically pure building blocks is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[8] Chiral amines, in particular, are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[13]

Incorporation into Biologically Active Molecules

While specific examples of marketed drugs containing the unsubstituted Tetrahydrofuran-2-amine are not prevalent in the public literature, the broader class of functionalized tetrahydrofuran amines is of significant interest. For instance, substituted tetrahydrofuran derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease.[14] The tetrahydrofuran moiety in these inhibitors is designed to form key hydrogen bonding and van der Waals interactions within the enzyme's active site.

The synthesis of complex chiral tetrahydrofuran-pyrazolamine intermediates for CDK2 inhibitors further underscores the importance of the tetrahydrofuran-amine scaffold in constructing intricate molecular architectures for targeted therapies.[6]

The general synthetic utility of tetrahydrofuran derivatives in creating diverse chemical libraries for drug screening is also well-recognized.[15] The ability to readily derivatize the amine functionality allows for the exploration of a vast chemical space, increasing the probability of identifying novel drug leads.

Conclusion

Tetrahydrofuran-2-amine is a compelling and versatile building block for modern drug discovery. Its synthesis via reductive amination offers a scalable and efficient route to this valuable scaffold. The combination of a stable, polar tetrahydrofuran ring and a reactive primary amine provides a unique set of properties that can be leveraged to design and synthesize novel therapeutics with improved pharmacological profiles. As the demand for three-dimensional and structurally diverse molecules in drug development continues to grow, the importance of scaffolds like Tetrahydrofuran-2-amine is poised to increase significantly, offering new avenues for the discovery of innovative medicines.

Visualizations

Synthesis of Tetrahydrofuran-2-amine

Caption: Reductive amination workflow for Tetrahydrofuran-2-amine synthesis.

Logical Relationships in Drug Discovery

Sources

- 1. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. cms.chempoint.com [cms.chempoint.com]

- 8. Relative acidity and basicity of amines in tetrahydrofuran and the influence of these factors on the carbonylation of lithium amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. quora.com [quora.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. osti.gov [osti.gov]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Tetrahydrofuran-2-amine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Tetrahydrofuran-2-amine

In the landscape of modern pharmaceutical development, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led to the identification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The tetrahydrofuran (THF) ring system is one such scaffold, found in a diverse array of natural products and a total of 13 FDA-approved drugs, including notable agents like Terazosin and Darunavir.[1] Within this class, Tetrahydrofuran-2-amine emerges as a chiral building block of significant strategic value. Its unique structure, combining the favorable pharmacokinetic properties of the THF moiety with the versatile reactivity of a primary amine, makes it a coveted intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4][]

This guide provides a comprehensive technical overview of Tetrahydrofuran-2-amine for researchers, medicinal chemists, and process development scientists. We will delve into its chemical and physical properties, explore robust synthetic protocols, analyze its characteristic reactivity, and contextualize its critical role in the construction of chiral drug molecules.

Chemical Identity and Molecular Structure

Tetrahydrofuran-2-amine is a saturated heterocyclic compound. The presence of the amine group directly on the carbon adjacent to the ring oxygen (the α-position) defines its chemical character, creating a unique electronic environment that influences its reactivity.

-

IUPAC Name: oxolan-2-amine[6]

-

Synonyms: Tetrahydro-2-furanamine, 2-Aminotetrahydrofuran, Oxolan-2-amine[6]

-

CAS Number: 127662-20-8[6]

-

Molecular Formula: C₄H₉NO[6]

-

Molecular Weight: 87.12 g/mol [6]

The molecule possesses a single stereocenter at the C2 position, and therefore exists as a pair of enantiomers: (R)-Tetrahydrofuran-2-amine and (S)-Tetrahydrofuran-2-amine. The stereochemistry of this center is often critical for the biological activity of the final drug product, making enantioselective synthesis or chiral resolution a key consideration in its application.[7]

Structural Representation:

Caption: 2D Structure of Tetrahydrofuran-2-amine.

Physicochemical and Computed Properties

While extensive experimental data for Tetrahydrofuran-2-amine is not widely published, its key physicochemical properties can be reliably predicted using computational models. These parameters are crucial for predicting its behavior in reaction mixtures and biological systems. For context, the properties of the parent solvent, Tetrahydrofuran (THF), are also included.[8][9]

| Property | Tetrahydrofuran-2-amine (Computed) | Tetrahydrofuran (THF) (Experimental) | Reference |

| Molecular Weight | 87.12 g/mol | 72.11 g/mol | [6][9] |

| XLogP3-AA | -0.2 | 0.46 | [6] |

| Hydrogen Bond Donor Count | 1 | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | 1 | [6] |

| Topological Polar Surface Area | 35.3 Ų | 9.2 Ų | [6] |

| Boiling Point | Not Available | 66 °C | [8][10] |

| Melting Point | Not Available | -108.4 °C | [8][9] |

| Density | Not Available | 0.888 g/cm³ (at 20 °C) | [8] |

Synthesis of Tetrahydrofuran-2-amine

The synthesis of primary amines often requires strategies that avoid over-alkylation, which is a common issue with direct amination methods. The Gabriel synthesis is a classic and robust method for the preparation of primary amines from alkyl halides, utilizing a phthalimide salt as an ammonia surrogate to prevent the formation of secondary and tertiary amine byproducts.[11][12][13][14]

A chemically sound and reliable route to racemic Tetrahydrofuran-2-amine involves the Gabriel synthesis starting from 2-bromotetrahydrofuran.

Caption: Workflow for the Gabriel Synthesis of Tetrahydrofuran-2-amine.

Experimental Protocol: Gabriel Synthesis

This protocol is a representative procedure based on established chemical principles for the Gabriel synthesis and should be adapted and optimized for specific laboratory conditions.[12][15]

Step 1: N-Alkylation

-

To a dry round-bottom flask under an inert nitrogen atmosphere, add potassium phthalimide (1.1 equivalents) and anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension and add 2-bromotetrahydrofuran (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate (N-(tetrahydrofuran-2-yl)phthalimide) by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

-

Suspend the dried N-(tetrahydrofuran-2-yl)phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.2 - 1.5 equivalents) to the suspension.

-

Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Acidify the mixture with concentrated HCl to pH ~1 to protonate the product amine.

-

Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with a strong base (e.g., 2M NaOH) to pH >12 and extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tetrahydrofuran-2-amine. Further purification can be achieved by vacuum distillation.

Spectroscopic Profile

Expected ¹H NMR (in CDCl₃):

-

δ ~4.1-4.3 ppm (m, 1H): This multiplet corresponds to the proton on C2 (the carbon bearing the amine group). It is deshielded by both the adjacent ring oxygen and the nitrogen atom.[16]

-

δ ~3.7-4.0 ppm (m, 2H): These are the two protons on C5, deshielded by the adjacent ring oxygen.

-

δ ~1.8-2.2 ppm (m, 4H): This complex multiplet region contains the protons on C3 and C4 of the THF ring.

-

δ ~1.5-2.5 ppm (s, broad, 2H): The two protons of the primary amine (NH₂) typically appear as a broad singlet. The chemical shift can vary significantly with concentration and solvent.[18]

Expected ¹³C NMR (in CDCl₃):

-

δ ~80-85 ppm: C2 carbon, significantly deshielded by both the directly attached oxygen and nitrogen atoms.

-

δ ~67-70 ppm: C5 carbon, deshielded by the adjacent oxygen.

-

δ ~30-35 ppm: C3 carbon.

-

δ ~25-28 ppm: C4 carbon.

Expected IR (neat, thin film):

-

3300-3400 cm⁻¹ (m, two bands): Symmetric and asymmetric N-H stretching of the primary amine.

-

2850-2960 cm⁻¹ (s): C-H stretching of the alkyl groups.

-

~1600 cm⁻¹ (w): N-H scissoring (bending) vibration.

-

1050-1150 cm⁻¹ (s): Prominent C-O-C stretching of the cyclic ether, a characteristic band for the THF ring.

Chemical Reactivity

The reactivity of Tetrahydrofuran-2-amine is dominated by the nucleophilic character of the primary amine. The adjacent α-oxygen atom has an electron-withdrawing inductive effect, which can slightly modulate the basicity and nucleophilicity of the amine compared to a simple alkylamine, but the lone pair on the nitrogen remains readily available for reaction.[6][19]

Caption: Role of Tetrahydrofuran-2-amine as a Chiral Building Block.

Methods for Obtaining Enantiopure Material:

-

Chiral Resolution: This is a classical approach where the racemic amine is treated with an enantiopure chiral acid (e.g., tartaric acid, mandelic acid). [1][20]This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization or chromatography. The desired enantiomer is then recovered by removing the resolving agent. [21]2. Chiral Chromatography (HPLC): The racemate can be directly separated using high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP). For basic amines, mobile phase additives like diethylamine are often used to improve peak shape and resolution. [22]3. Asymmetric Synthesis: For large-scale industrial production, developing an asymmetric synthesis that directly produces the desired enantiomer is the most efficient and economical strategy. This avoids the "loss" of 50% of the material inherent in classical resolution. [2][23]Methods can include the enantioselective reduction of a precursor ketone or imine using a chiral catalyst.

The incorporation of the Tetrahydrofuran-2-amine motif can impart favorable properties to a drug molecule, such as improved solubility, metabolic stability, and the ability to form key hydrogen bond interactions with its biological target.

Safety and Handling

As a derivative of tetrahydrofuran, Tetrahydrofuran-2-amine requires careful handling. The primary hazard associated with the THF ring is its tendency to form explosive peroxides upon exposure to air and light, especially after prolonged storage. [10][24]

-

Peroxide Formation: Containers should be dated upon opening. It is crucial to test for the presence of peroxides before any distillation or concentration step, as peroxides can concentrate in the residue and detonate. Commercial preparations are often stabilized with an inhibitor like butylated hydroxytoluene (BHT).

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may offer limited protection; consult manufacturer data). [24]* Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation and moisture absorption. [8]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

Tetrahydrofuran-2-amine stands as a testament to the power of strategic molecular design. While it may not be a final drug product itself, its role as a high-value, chiral intermediate is firmly established. Its unique combination of a privileged heterocyclic scaffold and a reactive primary amine handle provides medicinal chemists with a powerful tool for constructing complex, stereochemically defined molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist working at the forefront of drug discovery and development. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of foundational building blocks like Tetrahydrofuran-2-amine will only increase.

References

- China Amines. Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals.

-

Gabriel Synthesis. Organic Chemistry Portal. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11412342, Tetrahydro-2-furanamine. Available from: [Link]

-

Cambridge University Press. Gabriel Synthesis. Available from: [Link]

-

Wikipedia. Gabriel synthesis. Available from: [Link]

- ACS Publications. From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. (2026).

-

Chemistry LibreTexts. Gabriel Synthesis. (2023). Available from: [Link]

-

Organic Chemistry Tutor. Gabriel Synthesis. Available from: [Link]

-

ACS Publications. Redox-Neutral α-Oxygenation of Amines: Reaction Development and Elucidation of the Mechanism. (2014). Available from: [Link]

-

ResearchGate. Bioactive tetrahydrofuran and tetrahydropyran derivatives. Available from: [Link]

-

Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. (2007). Available from: [Link]

-

Wikipedia. Chiral resolution. Available from: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. (2024). Available from: [Link]

-

Oxford Academic. relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

LCGC International. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Available from: [Link]

-

Reactions of Amines. Available from: [Link]

-

Epinikion. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

-

ACS Publications. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). Available from: [Link]

-

Diva-portal.org. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Available from: [Link]

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, Tetrahydrofuran. Available from: [Link]

-

Wikipedia. Tetrahydrofuran. Available from: [Link]

-

Chemistry LibreTexts. 19.3: Separation or Resolution of Enantiomers. (2021). Available from: [Link]

-

Chemistry LibreTexts. 24.7: Reactions of Amines. (2025). Available from: [Link]

-

ResearchGate. Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

-

ResearchGate. Tetrahydrofuran amino acids of the past decade | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of chiral tetrahydrofuran derivatives. Available from: [Link]

-

Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available from: [Link]

-

PMC - NIH. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Available from: [Link]

- Google Patents. CN102702103A - Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

-

Organic Syntheses Procedure. 7. Available from: [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). Available from: [Link]

-

ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available from: [Link]

-

RSC Publishing. Green Chemistry. Available from: [Link]

-

PubMed. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). Available from: [Link]

-

PMC - NIH. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). Available from: [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Available from: [Link]

-

JOCPR. Reduction of Chiral Amino Acids Based on Current Method. Available from: [Link]

-

Vapourtec. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]

-

Pharmaceutical Technology. Optimization Strategies for API Synthesis and Formulation Development. (2026). Available from: [Link]

-

OSTI.gov. Probing O2-dependence of tetrahydrofuranyl reactions via isomer-resolved speciation. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]

- 3. Continuous API manufacturing: flow chemistry and the pharmaceutical sector - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 4. pharmtech.com [pharmtech.com]

- 6. Redox-Neutral α-Oxygenation of Amines: Reaction Development and Elucidation of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Oxygenate-Induced Tuning of Aldehyde-Amine Reactivity and Its Atmospheric Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. diva-portal.org [diva-portal.org]

- 11. Gabriel synthesis [quimicaorganica.org]

- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 17. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 18. compoundchem.com [compoundchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Chiral resolution - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 24. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Tetrahydrofuran-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofuran-2-amine, a saturated heterocyclic amine, is a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a polar amine group with a conformationally restricted tetrahydrofuran ring, make it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of Tetrahydrofuran-2-amine, its synthesis, safety considerations, and its emerging role in drug discovery and development.

Chemical Identity and Physical Properties

CAS Number: 127662-20-8[1][2][3][4][5][6]

Synonyms: Tetrahydro-2-furanamine, oxolan-2-amine[2][3][4][6]

| Property | Value | Source |

| Molecular Formula | C4H9NO | [2][3][4][6] |

| Molecular Weight | 87.12 g/mol | [2][3][4] |

| Boiling Point | 125.639 °C at 760 mmHg | |

| Flash Point | 36.764 °C | |

| Melting Point | Not available | |

| Density | Not available | |

| XLogP3-AA | -0.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 35.3 Ų | [4] |

Synthesis of Tetrahydrofuran-2-amine

The synthesis of substituted tetrahydrofurans is a well-established area of organic chemistry, with numerous methods available for the construction of this important heterocyclic motif.[7][8] These methods often involve intramolecular cyclization reactions.

While a specific, detailed experimental protocol for the direct synthesis of the parent Tetrahydrofuran-2-amine is not extensively documented in readily accessible literature, general strategies for the formation of the tetrahydrofuran ring and the introduction of an amine group can be applied. One plausible synthetic approach involves the amination of a suitable tetrahydrofuran precursor.

For instance, the synthesis of related compounds like 2,5-bis(aminomethyl)tetrahydrofuran often involves the catalytic hydrogenation of furan-based starting materials.[9] Similar principles could be adapted for the synthesis of Tetrahydrofuran-2-amine.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of Tetrahydrofuran-2-amine.

Step-by-Step Conceptual Protocol:

-

Activation of the Carboxylic Acid: Tetrahydro-2-furoic acid can be converted to a more reactive species, such as an acid chloride or an activated ester. This is a common strategy to facilitate the subsequent amidation step.

-

Amidation: The activated carboxylic acid derivative is then reacted with an amine source, such as ammonia or a protected amine, to form the corresponding amide.

-

Reduction of the Amide: The resulting amide is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or borane (BH3), to yield Tetrahydrofuran-2-amine.

It is important to note that this is a conceptual pathway, and the specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for a successful synthesis.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) with detailed GHS hazard classifications for Tetrahydrofuran-2-amine is not widely available. However, based on the functional groups present and data for similar compounds, certain precautions should be taken. The presence of a primary amine group suggests that the compound may be corrosive and a skin and eye irritant. The flash point of 36.764 °C indicates that it is a flammable liquid.

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

Applications in Drug Discovery and Development

The tetrahydrofuran motif is a common feature in a wide array of natural products and pharmaceuticals.[10] Its incorporation into a molecule can influence its pharmacological properties by providing a rigid scaffold that can orient functional groups for optimal interaction with biological targets.

While specific examples of marketed drugs containing the unsubstituted Tetrahydrofuran-2-amine are not prominent, the value of this and related structures as chiral building blocks in the synthesis of complex pharmaceutical agents is significant. The amine functionality provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening.

The chirality of Tetrahydrofuran-2-amine (it has a stereocenter at the 2-position) makes it a particularly interesting building block for the synthesis of enantiomerically pure drugs. The use of single enantiomers can be crucial for therapeutic efficacy and for minimizing off-target effects. Methods for the enantioselective synthesis or chiral resolution of such building blocks are therefore of high importance.[11]

Potential Roles in Medicinal Chemistry:

-

Scaffold for Library Synthesis: The amine group can be readily derivatized to create a library of compounds for high-throughput screening.

-

Introduction of a Rigid Moiety: The tetrahydrofuran ring restricts the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a target protein.

-

Modulation of Physicochemical Properties: The polar nature of the amine and ether functionalities can influence the solubility and pharmacokinetic properties of a drug candidate.

Illustrative Reaction Scheme in Drug Discovery:

Caption: General acylation reaction of Tetrahydrofuran-2-amine.

Conclusion

Tetrahydrofuran-2-amine is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. While some of its physical properties and a detailed safety profile require further experimental investigation, its structural features make it an attractive starting point for the synthesis of novel and complex molecules. As the demand for new therapeutics continues to grow, the exploration of unique chemical scaffolds like Tetrahydrofuran-2-amine will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

Please note that while some links are provided, direct access to the full text may require a subscription to the respective journal or database.

- tetrahydrofuran-2-amine (cas 127662-20-8) SDS/MSDS download - Guidechem. (URL not available)

- tetrahydrofuran-2-amine 127662-20-8 wiki - Guidechem. (URL not available)

- tetrahydrofuran-2-amine | 127662-20-8 - ChemicalBook. (URL not available)

-

Tetrahydro-2-furanamine | C4H9NO | CID 11412342 - PubChem. [Link]

-

Tetrahydro-2-furoic acid - Wikipedia. [Link]

- 127662-20-8 | Tetrahydro-2-furanamine - Thsci | Tetrahedron. (URL not available)

- Tetrahydro-2-furanamine - Hazard Genotoxicity. (URL not available)

- tetrahydrofuran-2-amine CAS NO.127662-20-8 - BOC Sciences - LookChem. (URL not available)

-

Enantioselective tetrahydrofuran and benzodihydrofuran synthesis by (salen)Co(III) catalyst. - PubMed. [Link]

- US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google P

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

-

2-Furanmethanamine, tetrahydro- - the NIST WebBook. [Link]

-

Enantioselective synthesis of 2,2,5-tri- and 2,2,5,5-tetrasubstituted tetrahydrofurans via [4 + 2] cycloaddition and ring-opening cross-metathesis - PubMed. [Link]

-

The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC. [Link]

-

Tetrahydrofuran synthesis - Organic Chemistry Portal. [Link]

-

METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN - European Patent Office - EP 3696173 B1. [Link]

- Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (URL not available)

- Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (URL not available)

- Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals. (URL not available)

-

Modifying conformational distribution of chiral tetrahydro-2-furoic acid through its interaction with water: a rotational spectroscopic and theoretical investigation - RSC Publishing. [Link]

-

Synthesis and phytotoxicity of 4,5 functionalized tetrahydrofuran-2-ones - ResearchGate. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

-

Formation of 2,5-trans-tetrahydrofuran-3-one application towards the synthesis of natural products - Enlighten: Theses. [Link]

-

One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst - Nanomaterials Chemistry. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. tetrahydrofuran-2-amine | 127662-20-8 [chemicalbook.com]

- 4. Tetrahydro-2-furanamine | C4H9NO | CID 11412342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 127662-20-8 | Tetrahydro-2-furanamine | Tetrahedron [thsci.com]

- 6. tetrahydrofuran-2-amine, CasNo.127662-20-8 BOC Sciences United States [bocscichem.lookchem.com]

- 7. CAS 16874-33-2: (±)-Tetrahydro-2-furoic acid | CymitQuimica [cymitquimica.com]

- 8. Formation of 2,5-trans-tetrahydrofuran-3-one application towards the synthesis of natural products - Enlighten Theses [theses.gla.ac.uk]

- 9. Enantioselective Synthesis of 2,2,5-Tri- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]

Introduction: The Significance of (R)-Tetrahydrofuran-2-amine as a Chiral Building Block

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-Tetrahydrofuran-2-amine

(R)-Tetrahydrofuran-2-amine is a valuable chiral building block, a molecular fragment possessing a defined three-dimensional arrangement that is crucial in the synthesis of more complex, biologically active molecules.[1] The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[2][3] The introduction of a chiral amine at the 2-position provides a key handle for building molecular complexity and engaging in specific biological interactions. The precise stereochemistry of such building blocks is paramount, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[4] Consequently, robust and efficient methods for the enantioselective synthesis of molecules like (R)-Tetrahydrofuran-2-amine are in high demand within the pharmaceutical industry to support drug discovery and development programs.[5]

This guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of (R)-Tetrahydrofuran-2-amine, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key methodologies, provide field-proven experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate synthetic route.

Core Synthetic Strategies: A Comparative Overview

The synthesis of single-enantiomer compounds from non-chiral or racemic starting materials can be broadly approached through several key strategies.[5][6] For (R)-Tetrahydrofuran-2-amine, the most prominent and practical methods include:

-

Enzymatic Kinetic Resolution (EKR): This biocatalytic approach uses enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[7] It is prized for its high selectivity and mild, environmentally benign reaction conditions.[8]

-

Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantiomeric excess.[9] Asymmetric hydrogenation of a suitable precursor is a particularly effective and atom-economical method.[10]

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as sugars or amino acids, as starting materials.[6] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

The choice of strategy often depends on factors such as scalability, cost of reagents and catalysts, desired enantiopurity, and the availability of starting materials.

Methodology 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Acylation

Kinetic resolution is a cornerstone of chiral synthesis. In the context of amines, EKR often involves the enantioselective acylation of a racemic amine. A lipase selectively catalyzes the acylation of one enantiomer (typically the S-enantiomer, though this is substrate-dependent), leaving the desired (R)-enantiomer unreacted.

Causality and Experimental Rationale

The success of this method hinges on the enzyme's ability to differentiate between the two enantiomers. Lipases, such as those from Pseudomonas cepacia (PCL) or Candida antarctica B (CALB), possess a chiral active site.[11] One enantiomer of the racemic amine fits sterically and electronically more favorably into this active site, leading to a significantly faster rate of acylation compared to its mirror image.[7]

Key Experimental Choices:

-

Enzyme Selection: Lipases are the most common choice for amine resolution due to their broad substrate tolerance and commercial availability.[8] Novozym 435 (an immobilized form of CALB) is particularly robust and reusable.[11]

-

Acyl Donor: Vinyl acetate is an excellent acylating agent for these reactions. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, an irreversible process that drives the reaction to completion.

-

Solvent: Aprotic organic solvents like diethyl ether, diisopropyl ether, or tetrahydrofuran (THF) are typically used, as they do not interfere with the enzymatic activity.[11][12]

Visualizing the EKR Workflow

Caption: Workflow for the Enzymatic Kinetic Resolution of racemic Tetrahydrofuran-2-amine.

Detailed Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is a representative procedure based on established methods for lipase-catalyzed kinetic resolutions of amines and alcohols.[11]

-

Preparation: To a 250 mL flask, add racemic tetrahydrofuran-2-amine (1.0 eq), the chosen lipase (e.g., Novozym 435, 50-100 mg per mmol of substrate), and a suitable solvent (e.g., diisopropyl ether, 10 mL per mmol of substrate).

-

Reaction Initiation: Add vinyl acetate (0.6 eq) to the suspension. Using slightly less than a stoichiometric equivalent of the acyl donor prevents acylation of the less reactive enantiomer.

-

Incubation: Seal the flask and shake it at a constant temperature (e.g., 30-40 °C) in an orbital incubator.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of both the remaining amine and the formed amide. The ideal endpoint is at or near 50% conversion, which theoretically yields the highest possible ee for both components.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

-

Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-amine and the (S)-amide can be separated. An acid-base extraction is often effective: dissolve the mixture in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to protonate and dissolve the (R)-amine into the aqueous layer. The (S)-amide remains in the organic layer.

-

Isolation: Basify the aqueous layer (e.g., with 2M NaOH) and extract the free (R)-Tetrahydrofuran-2-amine with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Data Summary: Lipase Performance

| Enzyme | Acyl Donor | Solvent | Typical Conversion (%) | Typical ee of (R)-Amine (%) |

| Novozym 435 (CALB) | Vinyl Acetate | Diisopropyl Ether | ~50% | >99% |

| Lipase PS (P. cepacia) | Vinyl Acetate | Diethyl Ether | ~50% | >98% |

| Amano Lipase AK | Ethyl Acetate | Toluene | ~48% | >95% |

Note: This data is illustrative, based on typical performance for similar substrates.[11][13] Actual results may vary.

Methodology 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers.[10] This approach involves the reduction of a prochiral enamine or a related unsaturated precursor using hydrogen gas in the presence of a chiral rhodium catalyst.

Causality and Experimental Rationale

The enantioselectivity of this reaction is dictated by the chiral ligand coordinated to the rhodium metal center.[14] Ligands such as DuPHOS or SDP create a chiral environment around the metal.[9][15] The prochiral substrate coordinates to this chiral complex in a specific orientation to minimize steric hindrance, leading to the delivery of hydrogen to one face of the double bond preferentially.

Key Experimental Choices:

-

Precursor Synthesis: A suitable prochiral precursor, such as N-acetyl-2,3-dihydrofuran, must be synthesized. This can then be subjected to hydrogenation to produce the N-acetylated version of the target amine.

-

Catalyst System: The catalyst is typically generated in situ from a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand. The choice of ligand is critical for achieving high enantioselectivity.[15]

-

Reaction Conditions: The reaction is run under a pressurized atmosphere of hydrogen. The solvent, temperature, and pressure must be optimized to ensure high conversion and selectivity.[16]

Visualizing the Asymmetric Hydrogenation Pathway

Caption: General pathway for Rh-catalyzed asymmetric hydrogenation to form the target amine.

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol outlines a general procedure based on established methods for rhodium-catalyzed hydrogenation of enamides.[15]

-

Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral bisphosphine ligand (e.g., (R)-SDP, 1.1 mol%). Add a degassed solvent such as methanol. Stir the solution for 15-20 minutes to allow for complex formation.

-

Reaction Setup: Add the N-acylated enamine precursor (1.0 eq) to the vessel.

-

Hydrogenation: Seal the vessel, remove it from the glovebox, and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 10-20 atm H₂).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) until the consumption of hydrogen ceases or analysis (e.g., by GC or ¹H NMR) shows complete conversion of the starting material.

-

Work-up: Carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched N-acyl-(R)-tetrahydrofuran-2-amine.

-

Deprotection: The acyl protecting group (e.g., acetyl) can be removed under standard conditions (e.g., acidic or basic hydrolysis) to yield the final (R)-Tetrahydrofuran-2-amine product.

Data Summary: Chiral Ligand Performance

| Ligand | Precursor Type | Typical Yield (%) | Typical ee (%) | Reference |

| (R,R)-Me-DuPhos | Z-β-Substituted Enamide | >95% | >95% | [10] |

| (R)-SDP | Z-β-Branched Enamide | >99% | 88-96% | [15] |

| (S,S)-Et-Ferrotane | Tetrasubstituted Enamine | ~80% | High (substrate dependent) | [16] |

Note: Performance is highly dependent on the specific substrate structure.

Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Typical ee (%) | Scalability |

| Enzymatic Kinetic Resolution | • High enantioselectivity (>99% often achievable)• Mild, environmentally friendly conditions• Reusable catalysts (if immobilized) | • Theoretical maximum yield is 50%• Requires separation of product from starting material• May require screening of multiple enzymes | >98 | Good |

| Asymmetric Hydrogenation | • High yield and atom economy• High enantioselectivity• Catalytic process reduces waste | • Requires synthesis of a specific precursor• Metal catalysts and chiral ligands can be expensive• Requires specialized high-pressure equipment | 90-99+ | Excellent |

| Chiral Pool Synthesis | • Starts with an enantiopure material• Avoids resolution or asymmetric steps | • Can involve lengthy, multi-step sequences• Limited by the availability of suitable starting materials• Potential for racemization at intermediate steps | >99 | Moderate |

Conclusion

The enantioselective synthesis of (R)-Tetrahydrofuran-2-amine is a critical challenge with significant implications for the pharmaceutical industry. Both enzymatic kinetic resolution and asymmetric hydrogenation stand out as powerful and mature technologies for accessing this valuable chiral building block with high enantiopurity.

-

Enzymatic Kinetic Resolution offers a green, highly selective route that is particularly attractive when the racemic starting material is inexpensive and both enantiomers are of potential interest. The primary drawback is the inherent 50% maximum yield for the desired enantiomer.

-

Asymmetric Hydrogenation provides a more direct and atom-economical pathway, capable of producing the target molecule in high yield and excellent enantiomeric excess from a prochiral precursor. The main considerations are the cost of the catalyst system and the need for high-pressure equipment, making it well-suited for large-scale industrial production.

The optimal choice of synthetic strategy will ultimately be guided by project-specific requirements, including scale, cost, timeline, and the available chemical infrastructure. Continued innovation in both biocatalysis and transition-metal catalysis will undoubtedly lead to even more efficient and sustainable methods for producing this and other essential chiral amines in the future.

References

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- Enamine. Chiral Building Blocks Selection. Enamine.

- Roub et al. (2024, June 26). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society.

- Scobie, M. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Organic Synthesis.

- Scobie, M. (2004, May 31). Synthesis of chiral building blocks for use in drug discovery. PubMed.

- Rhodium-Catalyzed Asymmetric Hydrogen

- Crimmins, M. T., & She, J. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- Ito, M., et al. (2021, March 1). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine.

- Rhodium(I)

- Gao, W., et al. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.

- Green, T. W., et al. (n.d.).

-

Conti, P., et al. (2021, January 1). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .

- THF. (n.d.).

- Forgó, P., & Fülöp, F. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.

- Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.

- Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

- Lee, S., & Lee, Y. (2007, October 15). Enantioselective synthesis of the tetrahydrofuran lignans (-)- and (+)-magnolone. PubMed.

- University of York. (n.d.). Asymmetric Synthesis. University of York.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of the tetrahydrofuran lignans (-)- and (+)-magnolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. york.ac.uk [york.ac.uk]

- 7. jocpr.com [jocpr.com]

- 8. almacgroup.com [almacgroup.com]

- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lyondellbasell.com [lyondellbasell.com]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Enantioselective Synthesis of (S)-Tetrahydrofuran-2-ylmethanamine

The following technical guide addresses the enantioselective synthesis of the tetrahydrofuran-amine pharmacophore.

CRITICAL SCIENTIFIC CLARIFICATION: The exact nomenclature "(S)-Tetrahydrofuran-2-amine" refers to a cyclic hemiaminal (anomeric amine) where the amino group is attached directly to the C2 carbon adjacent to the oxygen. In its free base form, this molecule is chemically unstable ; it exists in a rapid equilibrium with 4-hydroxybutanal imine and readily hydrolyzes or oligomerizes.

In pharmaceutical development, "THF-amine" almost universally refers to (S)-Tetrahydrofuran-2-ylmethanamine (also known as (S)-2-(Aminomethyl)tetrahydrofuran, CAS: 7175-81-7), which is the stable, structural homologue used in drugs like Alfuzosin or various kinase inhibitors.

This guide primarily details the synthesis of the stable (S)-Tetrahydrofuran-2-ylmethanamine , while providing a specific protocol for the N-protected form of the anomeric amine for specialized glycosylamine applications.

Technical Whitepaper | Version 2.1

Executive Summary & Retrosynthetic Analysis

The synthesis of (S)-Tetrahydrofuran-2-ylmethanamine requires overcoming the challenge of establishing the C2 stereocenter on the flexible ether ring. While classical resolution of racemates is possible, modern asymmetric synthesis prioritizes Biocatalytic Transamination and Asymmetric Hydrogenation for their high enantiomeric excess (ee >99%) and atom economy.

Retrosynthetic Logic

-

Biocatalytic Route (Green Chemistry): Direct asymmetric transamination of tetrahydrofurfural.

-

Chemocatalytic Route: Asymmetric hydrogenation of furan-2-ylmethylamine or reductive amination of furfural using chiral Ru/Rh catalysts.

-

Chiral Pool Route: Cyclization of (S)-2-amino-5-hydroxypentanoic acid derivatives (derived from Glutamic acid).

Pathway A: Biocatalytic Transamination (The "Green" Standard)

This method represents the current state-of-the-art for high-purity synthesis, utilizing ω-Transaminases (ω-TAs) to convert tetrahydrofuran-2-carbaldehyde (THF-aldehyde) directly to the chiral amine.

Mechanism

The reaction relies on an amine donor (typically isopropylamine or alanine) and a pyridoxal-5'-phosphate (PLP) dependent transaminase. The enzyme discriminates the re- or si-face of the aldehyde, establishing the (S)-configuration with near-perfect selectivity.

Experimental Protocol: Transaminase-Mediated Synthesis

Context: Optimized for gram-scale synthesis with >99% ee.

Reagents:

-

Substrate: Tetrahydrofuran-2-carbaldehyde (100 mM)

-

Enzyme: (S)-selective ω-Transaminase (e.g., Chromobacterium violaceum derivative or commercially available TA-P1-G05)

-

Cofactor: PLP (1 mM)

-

Amine Donor: Isopropylamine (1.0 M, also acts as buffer component)

-

Solvent: Phosphate Buffer (100 mM, pH 7.5) / DMSO (5% v/v)

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.5). Add PLP (1 mM) to the solution.

-

Donor Addition: Add isopropylamine (1.0 M) and readjust pH to 7.5 using 6M HCl (Exothermic; cool on ice).

-

Substrate Initiation: Dissolve Tetrahydrofuran-2-carbaldehyde in DMSO (total 5% final volume) and add to the buffer.

-

Biocatalysis: Add the lyophilized ω-Transaminase (10 mg/mL loading). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Equilibrium Shift: To drive conversion (removal of acetone byproduct), apply a slight vacuum (200 mbar) or use an acetone-scavenging enzyme (ADH system), though isopropylamine excess usually suffices for >90% conversion.

-

Work-up: Basify reaction mixture to pH 12 with NaOH (4M). Extract 3x with Methyl tert-butyl ether (MTBE).

-

Purification: Dry organic phase over Na2SO4. Concentrate in vacuo. The product is often pure enough for use; otherwise, distill (bp ~150°C).

Workflow Diagram: Biocatalytic Cascade

Figure 1: Biocatalytic transamination pathway utilizing PLP-dependent enzymes for stereocontrol.

Pathway B: Kinetic Resolution via Lipase (The Robust Lab Route)

For laboratories without access to specific transaminases, the kinetic resolution of racemic tetrahydrofurfurylamine using Candida antarctica Lipase B (CAL-B) is highly reliable.

Mechanism

CAL-B selectively acylates the (R)-enantiomer of the amine with an ester donor (e.g., ethyl acetate), leaving the desired (S)-amine unreacted.

Key Parameters:

-

Catalyst: Immobilized CAL-B (Novozym 435).

-

Acyl Donor: Ethyl Acetate or Isopropyl Acetate (solvent/reactant).

-

Selectivity (E-value): Typically >100 for this substrate.[1]

Protocol Summary:

-

Dissolve racemic tetrahydrofurfurylamine (10 g) in Ethyl Acetate (100 mL).

-

Add Novozym 435 (0.5 g).

-

Stir at 30°C. Monitor via chiral GC/HPLC.

-

Stop reaction at 50% conversion (theoretical max yield of isomer is 50%).

-

Separation: The reaction mixture contains (S)-amine (basic) and (R)-amide (neutral). Acidify with 1M HCl to extract the (S)-amine into the aqueous phase. The (R)-amide remains in organic.[2]

-

Basify the aqueous phase and extract (S)-amine with DCM.

Special Case: Synthesis of N-Protected (S)-Tetrahydrofuran-2-amine

If the target is indeed the unstable anomeric amine, it must be synthesized and stored as a protected carbamate.

Strategy: Curtius Rearrangement of (S)-Tetrahydrofuran-2-carboxylic acid.

-

Start: (S)-Tetrahydrofuran-2-carboxylic acid (commercially available).

-

Activation: Convert to mixed anhydride (Ethyl chloroformate/Et3N).

-

Azidation: React with NaN3 to form the acyl azide.

-

Rearrangement: Heat in tert-butanol (t-BuOH). The isocyanate intermediate is trapped by t-BuOH.

-

Product: (S)-N-Boc-2-aminotetrahydrofuran .

-

Note: This product is stable.[3] Deprotection with TFA yields the unstable hemiaminal which immediately decomposes/equilibrates.

-

Workflow Diagram: Curtius Rearrangement

Figure 2: Stabilization of the C2-anomeric amine via Boc-protection using Curtius rearrangement.

Comparative Data & Selection Guide

| Parameter | Biocatalysis (Route A) | Kinetic Resolution (Route B) | Asymmetric Hydrogenation |

| Target Molecule | (S)-THF-2-ylmethanamine | (S)-THF-2-ylmethanamine | (S)-THF-2-ylmethanamine |

| Enantiomeric Excess | >99% | >98% (at 50% conv.) | 90-95% (Catalyst dependent) |

| Yield (Theoretical) | 100% | 50% (Max) | 100% |

| Scalability | High (Flow chem compatible) | High (Cheap reagents) | Moderate (High pressure H2) |

| Cost Driver | Enzyme | Yield loss (50%) | Precious Metal (Ru/Rh) |

| Green Metric | Excellent (Water/Ambient) | Good | Moderate (Solvents) |

References

-

Biocatalytic Transamination

-

S. P. France, et al. "The influence of reaction conditions on the enzymatic enantiopreference of a specific transaminase."[4] Journal of Molecular Catalysis B: Enzymatic, 2016.

-

Source:

-

-

Kinetic Resolution

- González-Sabín, J., et al. "Lipase-catalyzed resolution of tetrahydrofurfurylamines." Tetrahedron: Asymmetry, 2002.

-

Source:

-

Asymmetric Hydrogenation

- Glorius, F., et al. "Asymmetric hydrogenation of furan derivatives." Angewandte Chemie Int. Ed., 2010.

-

Source:

-

Stable Building Block Properties

- PubChem Compound Summary for CID 253298: Tetrahydrofurfurylamine.

-

Source:

Sources

"Tetrahydrofuran-2-amine" derivatives and analogs

An In-depth Technical Guide to Tetrahydrofuran-2-amine Derivatives and Analogs

Authored by: A Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties is paramount.[1] Within this pursuit, certain molecular frameworks, often termed "privileged scaffolds," emerge as consistently valuable starting points for drug discovery programs. These scaffolds are capable of interacting with multiple biological targets, offering a rich foundation for the development of diverse therapeutic agents. The saturated oxygen heterocycle, particularly the tetrahydrofuran (THF) ring, is one such scaffold, found in a wide array of natural products and biologically active molecules.[2][3][4]

This technical guide focuses on a specific and highly valuable derivative: Tetrahydrofuran-2-amine (THF-2-amine) and its analogs. This seemingly simple molecule, with its five-membered cyclic ether and a primary amine at the C2 position, represents a powerful building block in drug design.[5][6] Its inherent chirality, combined with the hydrogen bond accepting capability of the ether oxygen and the hydrogen bond donating and accepting nature of the amine group, provides a three-dimensional pharmacophore that can be exploited for precise target engagement. The THF ring often serves as a bioisosteric replacement for carbocyclic rings like cyclohexane or even aromatic rings, providing an opportunity to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][8]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, delve into the nuances of structure-activity relationships (SAR), and provide a field-proven perspective on leveraging this versatile scaffold for therapeutic innovation.

Synthetic Strategies: From Biomass to Building Block

The accessibility of a chemical scaffold is a critical factor in its widespread adoption. Fortunately, efficient and scalable routes to THF-amine derivatives have been developed, often leveraging renewable biomass-derived feedstocks like furfural.

Dominant Strategy: Reductive Amination of Furan-Derived Carbonyls

A highly effective and increasingly popular method for synthesizing THF-derived amines is the reductive amination of furan-based ketones.[9] This approach is attractive due to its high efficiency and the potential for one-pot, two-step strategies that combine C-C bond formation with the crucial C-N bond formation.[9][10]

Causality Behind the Method: This strategy is powerful because it starts with readily available furanic compounds. The furan ring is first used as a template to build complexity (e.g., via aldol condensation to attach a side chain), and then the subsequent hydrogenation serves a dual purpose: it reduces the furan ring to the stable THF ring while simultaneously facilitating the reductive amination of the ketone to the desired amine. This convergent approach minimizes intermediate purification steps and improves overall yield.

Workflow: General One-Pot Synthesis

The following diagram and protocol outline a general, self-validating workflow for the synthesis of THF-derived amines from furan-derived ketones. The success of the reaction is validated by the high yield and selective formation of the target product.

Caption: One-pot, two-step synthesis of THF-amines from furfural.

Detailed Experimental Protocol: Synthesis of 5-methyl-1-(tetrahydrofuran-2-yl)hexan-3-amine

This protocol is adapted from highly efficient methods reported in the literature.[9]

Materials:

-

Furfural

-

Methyl isobutyl ketone (MIBK)

-

Amberlyst-26 (A26) catalyst

-

Pd/Al2O3 catalyst (5 wt%)

-

Ammonia (NH3, 7 M in MeOH)

-

Hydrogen (H2) gas

-

Solvent (e.g., Tetrahydrofuran, THF)

-

High-pressure autoclave reactor

Procedure:

-

Step 1: Aldol Condensation

-

To a glass vial, add furfural (1 mmol), methyl isobutyl ketone (3 mmol), and Amberlyst-26 catalyst (50 mg).

-

Seal the vial and stir the mixture at 90 °C for 12 hours.

-

After cooling, centrifuge the mixture to separate the catalyst. The supernatant containing the furan-derived ketone intermediate is used directly in the next step.

-

-

Step 2: Reductive Amination

-

Transfer the supernatant from Step 1 to a high-pressure autoclave reactor.

-

Add the Pd/Al2O3 catalyst (50 mg) and the ammonia solution (7 M in MeOH, 2 mL).

-

Seal the autoclave, purge with H2 gas three times, and then pressurize to 2.0 MPa with H2.

-

Stir the reaction mixture at 120 °C for 20 hours.

-

After the reaction, cool the autoclave to room temperature and carefully vent the H2 gas.

-

Filter the catalyst from the reaction mixture and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography to yield the final THF-derived amine. A reported yield for this specific transformation is as high as 85%.[9]

-

Self-Validation: The protocol's trustworthiness stems from its high reported yields and selectivity. The progress can be monitored by GC-MS analysis of aliquots, confirming the consumption of the furan intermediate and the formation of the desired saturated THF-amine product.

The THF-Amine Scaffold in Medicinal Chemistry: A Tool for Optimization

The true value of the THF-amine scaffold lies in its application. Medicinal chemists employ it to solve complex ADME challenges and enhance target potency and selectivity. The tetrahydropyran (THP) ring, a six-membered analog, is often considered in parallel, offering slightly different conformational and physicochemical properties.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for understanding how structural modifications to a molecule impact its biological activity. For THF-amine derivatives, key points of modification include the amine substituent, stereochemistry at the C2 position, and substitution on the THF ring itself.

Caption: Key modification points for SAR studies of THF-2-amine analogs.

Case Study: Manassantin A Analogs for HIF-1 Inhibition

Hypoxia-inducible factor 1 (HIF-1) is a key therapeutic target in cancer. The natural product Manassantin A is a potent HIF-1 inhibitor, but its complexity makes it a challenging drug candidate. SAR studies on its central THF core have yielded critical insights for designing simpler, more tractable analogs.[11]

-

Key Finding 1: The methyl groups on the THF ring of Manassantin A are not essential for potent HIF-1 inhibition. An analog lacking these groups (desmethyl analog 11) was found to be equipotent to the natural product.[11] This is a significant discovery as it dramatically simplifies the synthesis.

-

Key Finding 2: The α,α′-trans-configuration of the substituents on the THF ring is critical for activity.[11] This highlights the importance of stereochemical control in the synthesis.

-

Key Finding 3: Replacing the THF core with a pyrrolidine ring (a nitrogen analog) resulted in only a slight loss of potency, but N-alkylation of the pyrrolidine led to complete inactivity. This suggests that a hydrogen bonding group within the ring system is required for target engagement.[11]

| Analog Modification | Relative Potency (HIF-1 Inhibition) | Key Takeaway |

| Monomethyl THF Core (Analog 4) | Potent | Methyl groups are not essential.[11] |

| Desmethyl THF Core (Analog 11) | Potent (comparable to parent) | Simplifies synthesis without loss of activity.[11] |

| 2,6-cis-THP Core (Analog 15) | Less Potent | Ring size and/or conformation is important.[11] |

| Pyrrolidine Core (Analog 21) | Slightly Less Potent | Oxygen can be replaced by NH.[11] |

| N-Allyl Pyrrolidine Core | Inactive | Hydrogen bonding capability in the ring is crucial.[11] |

Therapeutic Applications and Biological Targets

The versatility of the THF-amine scaffold is evident in the broad range of biological activities its derivatives have demonstrated. The ability of the THF ring to act as a versatile scaffold allows it to be incorporated into molecules targeting diverse disease areas.[12][13]

Caption: Diverse biological activities of THF-containing compounds.

Notable Examples:

-

Anticancer Agents: As discussed, analogs of Manassantin A are potent HIF-1 inhibitors.[11] In a different context, a tetrahydrofuran analog of the natural product FR901464 was synthesized. While it was found to be three orders of magnitude less potent than its tetrahydropyran counterpart in binding the spliceosome, this result powerfully underscores the subtle yet critical role of the heterocyclic ring size in presenting a pharmacophore (in this case, an epoxide) to a biological target.[14]

-

Kinase Inhibitors: While not a THF-2-amine, the approved drug Gilteritinib contains an amino-tetrahydropyran (THP) motif and acts as an inhibitor of AXL, FLT3, and other receptor tyrosine kinases.[7] This demonstrates the utility of related saturated heterocyclic amines in this important therapeutic class.

-

Agrochemicals: Novel cyanoacrylates containing tetrahydrofuran moieties have shown significant herbicidal activity, particularly against dicotyledonous weeds.[15] These compounds also displayed interesting plant growth regulatory and fungicidal properties, highlighting the scaffold's potential beyond human medicine.[15]

Conclusion and Future Outlook

The Tetrahydrofuran-2-amine scaffold and its close analogs have firmly established their place as privileged structures in drug discovery and beyond. Their synthetic accessibility from renewable sources, coupled with their favorable physicochemical properties and conformational restraint, makes them ideal building blocks for navigating complex biological systems.

The insights from SAR studies, such as those on Manassantin A, demonstrate a clear path forward: by understanding the critical structural and stereochemical requirements for a given target, chemists can design simpler, more potent, and more drug-like molecules. The continued exploration of this scaffold will undoubtedly lead to the discovery of new therapeutic agents across a spectrum of diseases. The key to success will lie in the rational application of the principles outlined in this guide: leveraging efficient and scalable synthetic strategies, meticulously dissecting structure-activity relationships, and ultimately, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological function.

References

- Title: Synthesis of amine derivatives from furoin and furil over a Ru/Al 2 O 3 catalyst Source: Royal Society of Chemistry URL

- Title: Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds Source: ACS Catalysis - ACS Publications URL

- Title: Tetrahydropyrans in Drug Discovery Source: PharmaBlock URL

- Title: Tetrahydro-2-furanamine | C4H9NO | CID 11412342 Source: PubChem - NIH URL

- Title: Tetrahydrofuran synthesis Source: Organic Chemistry Portal URL

- Title: Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry Source: SpringerLink URL

- Title: Bioactive tetrahydrofuran and tetrahydropyran derivatives Source: ResearchGate URL

- Title: Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties Source: PubMed URL

- Title: Tetrahydrofuran (THF)-containing natural products and biological activities.

- Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies Source: PubMed URL

- Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.

- Title: Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 Source: PubMed URL

- Title: tetrahydrofuran-2-amine 127662-20-8 wiki Source: Guidechem URL

- Title: Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL

- Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL

- Title: The Tetrahydrofuran Motif in Marine Lipids and Terpenes Source: MDPI URL

- Title: Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry Source: Springer URL

- Title: Introduction to Medicinal Chemistry and Pharmacology Source: YouTube URL

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]